

# Spectroscopic and Application Data for 3-Ethoxycarbonylphenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Ethoxycarbonylphenylboronic acid

Cat. No.: B1587781

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-ethoxycarbonylphenylboronic acid**, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific compound is not readily available in the cited literature, this guide presents data for the closely related isomer, 4-ethoxycarbonylphenylboronic acid, alongside predicted values for the target molecule. Detailed experimental protocols for acquiring such data are also included, along with a key synthetic application.

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-ethoxycarbonylphenylboronic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **3-ethoxycarbonylphenylboronic acid**, based on the analysis of its functional groups and comparison with its para-isomer, 4-ethoxycarbonylphenylboronic acid.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-Ethoxycarbonylphenylboronic Acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.4	s	1H	Ar-H
~8.2	d	1H	Ar-H
~8.0	d	1H	Ar-H
~7.5	t	1H	Ar-H
4.41	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.40	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>
~8.0 (broad s)	2H	B(OH) <sub>2</sub>	

Note: Predicted values are based on established substituent effects on aromatic systems and data from similar compounds. The broad singlet for the B(OH)<sub>2</sub> protons is characteristic and its chemical shift can vary depending on concentration and solvent.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-Ethoxycarbonylphenylboronic Acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~166	C=O
~135	Ar-C
~134	Ar-C
~131	Ar-C (ipso to B)
~130	Ar-C
~129	Ar-C
~128	Ar-C
61.3	-OCH <sub>2</sub> CH <sub>3</sub>
14.3	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Predicted values are based on established substituent effects on aromatic systems and data from similar compounds.

For comparative purposes, the experimental NMR data for 4-ethoxycarbonylphenylboronic acid is provided below.<sup>[1]</sup>

Table 3: Experimental <sup>1</sup>H NMR Spectroscopic Data for 4-Ethoxycarbonylphenylboronic Acid

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.27	s	2H	B(OH) <sub>2</sub>	
7.90	s	4H	Ar-H	
4.30	q	7	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.31	t	7	3H	-OCH <sub>2</sub> CH <sub>3</sub>
Solvent: DMSO-d <sub>6</sub> , Frequency: 200 MHz <sup>[1]</sup>				

Table 4: Experimental <sup>13</sup>C NMR Spectroscopic Data for 4-Ethoxycarbonylphenylboronic Acid

Chemical Shift ( $\delta$ , ppm)	Assignment
165.9	C=O
139.8	Ar-C
134.2	Ar-C
131.0	Ar-C
127.9	Ar-C
60.7	-OCH <sub>2</sub> CH <sub>3</sub>
14.2	-OCH <sub>2</sub> CH <sub>3</sub>
Solvent: DMSO-d <sub>6</sub> , Frequency: 75 MHz[1]	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **3-ethoxycarbonylphenylboronic acid**.

Table 5: Predicted FT-IR Spectroscopic Data for **3-Ethoxycarbonylphenylboronic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (B-OH)
~3050	Medium	C-H stretch (Aromatic)
2980-2850	Medium	C-H stretch (Aliphatic)
~1720	Strong	C=O stretch (Ester)
~1600, ~1470	Medium-Weak	C=C stretch (Aromatic)
~1350	Strong	B-O stretch
~1280	Strong	C-O stretch (Ester)
~750	Strong	C-H bend (meta-disubstituted aromatic)

Note: These are general ranges for the indicated functional groups. The exact positions and intensities can vary.

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and FT-IR spectroscopic data for a solid organic compound such as **3-ethoxycarbonylphenylboronic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure.

Materials:

- **3-Ethoxycarbonylphenylboronic acid** (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )
- Deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ )
- NMR tube (5 mm diameter)
- Pipette and vial

Procedure:

- Weigh the appropriate amount of **3-ethoxycarbonylphenylboronic acid** and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Agitate the vial to dissolve the sample completely. Gentle warming may be applied if necessary, but care should be taken to avoid decomposition.
- Once dissolved, transfer the solution to an NMR tube using a pipette.
- Cap the NMR tube and carefully wipe the outside to remove any contaminants.
- Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.

- Place the sample in the NMR spectrometer.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve homogeneity.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the  $^1\text{H}$  spectrum and reference both spectra to the residual solvent peak.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present.

Method: Attenuated Total Reflectance (ATR)

Materials:

- **3-Ethoxycarbonylphenylboronic acid** (a small amount of solid)
- FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Spatula

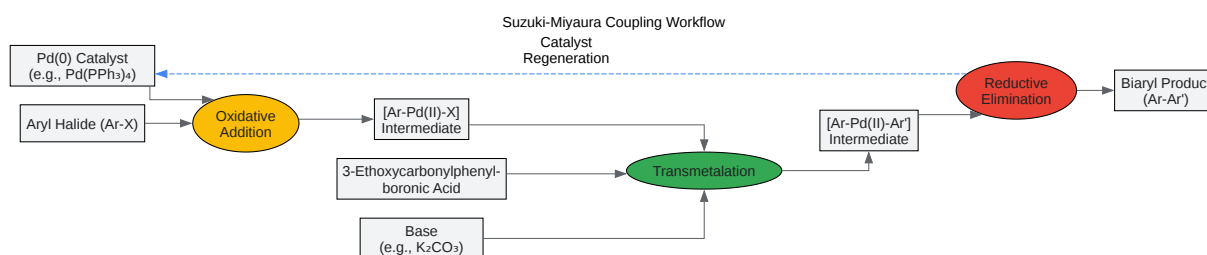
Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small amount of the solid **3-ethoxycarbonylphenylboronic acid** onto the center of the ATR crystal using a clean spatula.

- Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Acquire the FT-IR spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
- After data collection, raise the press arm and carefully clean the sample from the crystal using a soft brush or cloth and an appropriate solvent.

## Application in Suzuki-Miyaura Coupling

**3-Ethoxycarbonylphenylboronic acid** is a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to construct complex molecular architectures.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic and Application Data for 3-Ethoxycarbonylphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587781#spectroscopic-data-nmr-ir-for-3-ethoxycarbonylphenylboronic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)